Isobutyl acetoacetate

Description

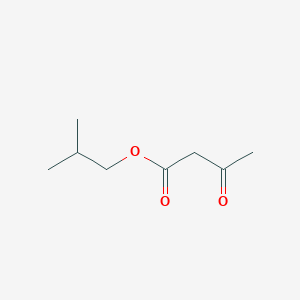

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXNLVMBIHVDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064805 | |

| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid; fruity taste; sweet, fruity odour of brandy | |

| Record name | Isobutyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl 3-oxobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol and oil | |

| Record name | Isobutyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.97 | |

| Record name | Isobutyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-75-1 | |

| Record name | Isobutyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI9DAL68Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl 3-oxobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Acetoacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl acetoacetate (B1235776) (IBAA) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and safety profile. Quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. A logical diagram illustrating the key aspects of IBAA is also included to facilitate a deeper understanding of this important molecule.

Chemical Structure and Identification

Isobutyl acetoacetate, systematically named 2-methylpropyl 3-oxobutanoate, is the isobutyl ester of acetoacetic acid.[1] It is characterized by a ketone and an ester functional group, which contribute to its reactivity and utility as a chemical intermediate.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 7779-75-1[3] |

| IUPAC Name | 2-methylpropyl 3-oxobutanoate[1] |

| Molecular Formula | C8H14O3[4] |

| SMILES | CC(C)COC(=O)CC(=O)C[1] |

| InChI | InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3[5] |

| InChIKey | ZYXNLVMBIHVDRH-UHFFFAOYSA-N[5] |

| Synonyms | Isobutyl 3-oxobutanoate, Acetoacetic acid isobutyl ester[3] |

Physicochemical Properties

This compound is a clear, colorless liquid with a sweet, fruity, and somewhat winey or brandy-like odor.[2][6] It is insoluble in water but soluble in alcohols and oils.[6]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 158.19 g/mol [7] |

| Density | 0.98 g/mL at 25 °C[6] |

| Boiling Point | 196 °C at 760 mmHg[6], 100 °C at 22 mmHg[7] |

| Melting Point | 177-179 °C (solvent: ethyl ether)[3][5] |

| Flash Point | 78.3 °C (closed cup)[7][8] |

| Refractive Index (n20/D) | 1.424[6] |

| Vapor Pressure | 0.342 mmHg at 25 °C[3][7] |

| LogP | 1.16470[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights |

| ¹H NMR (CDCl₃) | δ (ppm): 0.94 (d, 6H), 1.95 (m, 1H), 2.28 (s, 3H), 3.47 (s, 2H), 3.92 (d, 2H), 5.01 (s, 1H, enol form)[9] |

| ¹³C NMR | Data not explicitly found in search results. |

| FTIR (Neat) | Key peaks indicative of C=O (ester and ketone) and C-O stretching.[4] |

| Mass Spectrometry | Molecular Ion (M⁺): 158[1] |

Synthesis and Reactivity

This compound can be synthesized through several methods, with the reaction of isobutanol and diketene (B1670635) being a common approach. It is also prepared by the Claisen condensation of isobutyl acetate (B1210297) with ethyl acetate using a sodium ethoxide catalyst.[2][6]

Experimental Protocols

4.1.1. Synthesis from Isobutanol and Diketene (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of tert-butyl acetoacetate.

Materials:

-

Isobutanol

-

Diketene

-

Anhydrous sodium acetate

-

Three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Equip a 500-mL three-necked flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer.

-

Add 1.07 moles of isobutanol to the flask.

-

Heat the flask with a heating mantle to 80-85 °C.

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 4.8 mmoles) with stirring.

-

Add 1.14 moles of diketene dropwise over 2.5 hours, maintaining the temperature. The temperature may initially drop and then rise.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Purify the product by vacuum distillation.

4.1.2. General Protocol for Transesterification

Materials:

-

A β-keto-ester (e.g., methyl acetoacetate or ethyl acetoacetate)

-

Isobutanol

-

A suitable catalyst (e.g., silica-supported boric acid)

-

Reaction vessel with magnetic stirrer

-

Heating apparatus

Procedure:

-

In a reaction vessel, combine the β-keto-ester (1 mmol), isobutanol (1.1 mmol), and the catalyst.

-

Heat the mixture to the desired temperature (e.g., 100 °C) with stirring for several hours.

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Filter to remove the catalyst.

-

Purify the crude product using column chromatography.

Reactivity

The presence of both a ketone and an ester group makes this compound a valuable intermediate in organic synthesis. It can undergo a variety of reactions, including alkylation, acylation, and condensation, making it a key building block for more complex molecules.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[8][10] Proper personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[8]

Table 4: Safety and Hazard Information for this compound

| Hazard Information | Details |

| GHS Pictogram | |

| Signal Word | Warning[10] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[10] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[10] |

| Storage Class | 10 - Combustible liquids[8] |

Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2] A notable application is in the production of Nisoldipine, a calcium channel blocker used to treat high blood pressure.[3] It is also utilized as a flavoring agent in the food industry due to its fruity and wine-like aroma.[4]

Logical Relationships of this compound

The following diagram illustrates the interconnectedness of the synthesis, structure, properties, and applications of this compound.

Caption: Logical relationships of this compound.

Conclusion

This compound is a valuable chemical compound with a well-defined chemical structure and a range of useful physicochemical properties. Its synthesis is achievable through established organic chemistry protocols, and its reactivity makes it a key building block in the pharmaceutical and flavor industries. A thorough understanding of its properties, synthesis, and safety is essential for its effective and safe utilization in research and development.

References

- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Isobutyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for isobutyl acetoacetate (B1235776), a versatile chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For isobutyl acetoacetate, both ¹H and ¹³C NMR data are crucial for confirming its identity.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The keto-enol tautomerism of the acetoacetate moiety can lead to the presence of two sets of signals, with the keto form typically being predominant. The data presented here is for the keto tautomer in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.92 | Doublet | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~3.47 | Singlet | 2H | -CO-CH₂ -CO- |

| ~2.28 | Singlet | 3H | CH₃ -CO- |

| ~1.95 | Multiplet | 1H | -CH₂-CH (CH₃)₂ |

| ~0.94 | Doublet | 6H | -CH( CH₃ )₂ |

Note: Chemical shifts can vary slightly depending on the spectrometer frequency and sample concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~200.5 | C =O (ketone) |

| ~167.0 | C =O (ester) |

| ~71.0 | -O-C H₂- |

| ~50.0 | -CO-C H₂-CO- |

| ~30.0 | C H₃-CO- |

| ~27.5 | -C H(CH₃)₂ |

| ~19.0 | -CH(C H₃)₂ |

Note: The specific chemical shifts for ¹³C NMR were not explicitly found in a single source and are representative values based on typical chemical shift ranges and spectral data for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester and ketone carbonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which can be used for structural confirmation.

Table 4: Key Mass Spectrometry Data for this compound [2]

| m/z | Interpretation |

| 158 | Molecular ion [M]⁺ |

| 102 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 85 | [CH₃COCH₂CO]⁺ |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: The sample is transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope, and proton decoupling is applied.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[3]

-

Instrumentation: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system. Electron ionization (EI) is a common method for generating ions of small organic molecules.

-

Data Acquisition: The mass spectrometer is set to scan over a desired mass range (e.g., m/z 10-200). The instrument separates the ions based on their mass-to-charge ratio and detects their relative abundance.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

1H NMR spectrum of isobutyl acetoacetate

An In-depth Technical Guide to the 1H NMR Spectrum of Isobutyl Acetoacetate (B1235776)

Introduction

Isobutyl acetoacetate (IBAA) is a β-keto ester widely utilized as an intermediate in the synthesis of pharmaceuticals, fragrances, and flavorings.[1] A critical analytical technique for the characterization of IBAA is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, with a focus on its most prominent feature: keto-enol tautomerism.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[2][3] This dynamic equilibrium is observable by ¹H NMR spectroscopy because the rate of interconversion between the two forms is slow on the NMR timescale.[2] Consequently, distinct sets of signals for both the keto and enol forms are present in the spectrum, providing a wealth of structural information and allowing for the quantification of the tautomeric ratio. The position of this equilibrium is influenced by factors such as solvent and temperature.[3][4]

Data Presentation: ¹H NMR Spectral Data

The following tables summarize the quantitative ¹H NMR data for the keto and enol tautomers of this compound, as observed in a deuterated chloroform (B151607) (CDCl₃) solution.[5]

Table 1: ¹H NMR Data for this compound (Keto Tautomer)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha (-C(O)CH ₃) | 2.28 | Singlet (s) | - | 3H |

| Hb (-C(O)CH ₂C(O)-) | 3.47 | Singlet (s) | - | 2H |

| Hc (-OCH ₂CH-) | 3.92 | Doublet (d) | ~7.0 | 2H |

| Hd (-OCH₂CH -) | 1.95 | Multiplet (m) | ~7.0 | 1H |

| He (-CH(CH ₃)₂) | 0.94 | Doublet (d) | ~7.0 | 6H |

Note: The multiplicity and coupling constants for Hc, Hd, and He are based on typical values for isobutyl groups, as precise values were not detailed in the source spectra. Vicinal coupling for protons on sp³ hybridized carbons is typically 6-8 Hz.[5]

Table 2: ¹H NMR Data for this compound (Enol Tautomer)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hf (-OH ) | 12.11 | Singlet (s, broad) | - | 1H |

| Hg (=CH -) | 5.01 | Singlet (s) | - | 1H |

| Hh (=C(OH )CH ₃) | 1.96 | Singlet (s) | - | 3H |

| Hi (-OCH ₂CH-) | 3.91 | Doublet (d) | ~7.0 | 2H |

| Hj (-OCH₂CH -) | 1.95 | Multiplet (m) | ~7.0 | 1H |

| Hk (-CH(CH ₃)₂) | 0.92 | Doublet (d) | ~7.0 | 6H |

Note: The broadness of the enolic proton signal (Hf) is characteristic and due to hydrogen bonding and potential chemical exchange. The isobutyl protons of the enol form (Hi, Hj, Hk) often overlap with those of the more abundant keto form.

Molecular Structure and Tautomerism

The diagrams below illustrate the structures of the keto and enol tautomers with assigned protons and the equilibrium between them.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of β-Keto Esters, with Isobutyl Acetoacetate as a Case Study

Disclaimer: Despite extensive searches, publicly available, detailed ¹³C NMR chemical shift data for isobutyl acetoacetate (B1235776) with explicit peak assignments could not be located. To fulfill the core requirements of this guide, ethyl acetoacetate, a closely related and well-documented β-keto ester, will be used as a representative example for data presentation and analysis. The experimental protocols and general principles described herein are fully applicable to isobutyl acetoacetate.

Introduction

This compound is a β-keto ester of significant interest in organic synthesis and as a flavoring agent. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the ¹³C NMR chemical shifts characteristic of β-keto esters, supported by experimental protocols and data visualization, to aid researchers, scientists, and drug development professionals in their work.

Keto-Enol Tautomerism in β-Keto Esters

A key feature of β-keto esters like this compound is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and concentration. The presence of both tautomers is readily observable in NMR spectra, with distinct signals corresponding to the carbon nuclei in each form.

Caption: Keto-enol tautomerism in a generic β-keto ester.

¹³C NMR Chemical Shift Data of Ethyl Acetoacetate (Representative Example)

The following table summarizes the ¹³C NMR chemical shifts for the keto and enol forms of ethyl acetoacetate, a representative β-keto ester. The carbon numbering scheme is provided in the accompanying diagram.

| Carbon Atom | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

| C1 | ~201 | - |

| C2 | ~50 | ~90 |

| C3 | ~167 | ~172 |

| C4 | ~30 | ~20 |

| C5 (Ester O-CH₂) | ~61 | ~60 |

| C6 (Ester CH₃) | ~14 | ~14 |

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.

Caption: Carbon numbering for ethyl acetoacetate.

Experimental Protocols for ¹³C NMR Spectroscopy of β-Keto Esters

The following is a detailed methodology for acquiring ¹³C NMR spectra of β-keto esters such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Other deuterated solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility and the desired study of solvent effects on tautomeric equilibrium.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: Observe the ¹³C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in β-keto esters.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

-

Processing Parameters:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide has outlined the key aspects of ¹³C NMR spectroscopy as it applies to β-keto esters, using ethyl acetoacetate as a stand-in for this compound due to the current lack of publicly accessible, detailed data for the latter. The provided information on keto-enol tautomerism, representative chemical shifts, and a comprehensive experimental protocol offers a solid foundation for researchers and professionals working with these compounds. The principles and methodologies described are directly transferable and should enable the successful acquisition and interpretation of ¹³C NMR spectra for this compound and other related molecules.

FT-IR Analysis of Isobutyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of isobutyl acetoacetate (B1235776). This guide details the underlying principles, experimental protocols, and data interpretation pertinent to researchers and professionals in drug development and chemical analysis.

Introduction to FT-IR Spectroscopy of Isobutyl Acetoacetate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of molecular compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "fingerprint" of the molecule's vibrational modes. This technique is particularly valuable for the analysis of this compound, a β-keto ester, due to its ability to elucidate its molecular structure and investigate the dynamic equilibrium of its keto-enol tautomerism.

This compound (IBAA) exists as a mixture of two tautomeric forms: the keto form and the enol form. The position of this equilibrium is influenced by factors such as solvent polarity and temperature. FT-IR spectroscopy allows for the identification and characterization of both tautomers by revealing characteristic absorption bands for their respective functional groups.

Key Functional Group Vibrations

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups. The presence of both keto and enol forms in equilibrium results in a more complex spectrum than a simple ester or ketone.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Tautomeric Form | Intensity |

| 3100 - 2900 | C-H Stretching | Alkyl (isobutyl and acetyl groups) | Keto & Enol | Strong |

| ~1740 | C=O Stretching (Ester) | Ester | Keto | Strong |

| ~1715 | C=O Stretching (Ketone) | Ketone | Keto | Strong |

| ~1650 | C=C Stretching | Alkene | Enol | Medium |

| ~1600 | C=O Stretching (Hydrogen-bonded) | Conjugated Carbonyl | Enol | Strong |

| 1300 - 1000 | C-O Stretching | Ester | Keto & Enol | Strong |

Experimental Protocol for FT-IR Analysis

A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible FT-IR spectra of this compound.

Sample Preparation

This compound is a liquid and can be analyzed directly with minimal preparation.[1] The choice of method depends on the instrumentation available and the specific requirements of the analysis.

-

Neat Liquid (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and free of any residual contaminants.[1]

-

Apply a small drop of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Neat Liquid (Transmission):

-

Place a drop of this compound between two infrared-transparent salt plates (e.g., NaCl or KBr).[1]

-

Gently press the plates together to form a thin, uniform liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

-

-

Solution:

-

Prepare a 5-10% (v/v) solution of this compound in a suitable infrared-transparent solvent (e.g., chloroform (B151607) or carbon tetrachloride).[1]

-

Fill a liquid transmission cell of known path length with the solution.

-

Ensure there are no air bubbles in the light path.

-

Instrumentation and Data Acquisition

-

Instrument Purge: Purge the spectrometer's sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.[1]

-

Background Spectrum: Acquire a background spectrum using the empty ATR crystal, clean salt plates, or the pure solvent in the transmission cell.[1] This is essential for correcting the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.

-

Data Collection: Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.[1] To improve the signal-to-noise ratio, co-add 16 to 32 scans.[1]

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]

Data Interpretation and Analysis

The resulting FT-IR spectrum should be analyzed to identify the characteristic absorption bands outlined in Table 1. The relative intensities of the keto and enol C=O stretching bands can provide qualitative information about the tautomeric equilibrium. For quantitative analysis, calibration curves based on Beer's Law can be constructed by preparing standards of known concentrations.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow for FT-IR analysis and the key vibrational modes of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isobutyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of isobutyl acetoacetate (B1235776). It includes detailed experimental protocols, quantitative data on fragment ions, and a thorough explanation of the fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and quality control.

Introduction

Isobutyl acetoacetate is a β-keto ester with applications in various chemical syntheses. Understanding its behavior under mass spectrometric analysis, particularly through electron ionization (EI), is crucial for its identification and quantification in complex matrices. Electron ionization is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the analyte. The fragmentation of β-keto esters is primarily governed by cleavages alpha to the carbonyl groups and McLafferty-type rearrangements.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of volatile esters and can be adapted to specific instrumentation.[1]

2.1. Sample Preparation

For analysis, this compound is typically diluted in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

2.2. Gas Chromatography (GC) Conditions

-

Instrument: Perkin Elmer Clarus 680GC or equivalent.[1]

-

Column: Restek Rtx-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.[1]

-

Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold at 280 °C for 5 minutes.

2.3. Mass Spectrometry (MS) Conditions

-

Instrument: Perkin Elmer 600C MS or equivalent.[1]

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 200 °C.[1]

-

Scan Range: m/z 40-200.

-

Scan Speed: 200 scans/min.[1]

Quantitative Data Presentation

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The following table summarizes the major peaks observed, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100.0 | [CH₃CO]⁺ |

| 56 | 55.4 | [C₄H₈]⁺• |

| 57 | 45.4 | [C₄H₉]⁺ |

| 85 | 70.2 | [CH₃COCH₂CO]⁺ |

| 103 | 41.1 | [M - C₄H₉O]⁺ |

| 158 | 1.8 | [M]⁺• |

Fragmentation Pathway and Interpretation

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage reactions. The molecular ion ([M]⁺•) is observed at m/z 158, though with low relative intensity, which is common for esters.

The most prominent fragmentation pathways are:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. The most abundant peak in the spectrum at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), formed by cleavage of the C-C bond between the two carbonyl groups. Another significant α-cleavage product is the acylium ion at m/z 85 ([CH₃COCH₂CO]⁺).

-

McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a γ-hydrogen. In this compound, a γ-hydrogen from the isobutyl group can be transferred to the ester carbonyl oxygen, leading to the elimination of a neutral isobutene molecule and the formation of a radical cation at m/z 102. Subsequent loss of a hydrogen atom can lead to the ion at m/z 101. A variation of this rearrangement can also lead to the formation of the isobutene radical cation at m/z 56 .

-

Cleavage of the Isobutyl Group: The C-O bond of the ester can cleave, leading to the formation of the isobutyl cation at m/z 57 ([C₄H₉]⁺).

The following Graphviz diagram illustrates the proposed fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is a well-defined process dominated by α-cleavage and McLafferty rearrangements. The resulting mass spectrum provides a unique fingerprint that can be used for the confident identification and quantification of this compound. The experimental protocol and fragmentation data presented in this guide offer a solid foundation for researchers and professionals working with this compound and related β-keto esters.

References

Keto-enol tautomerism in isobutyl acetoacetate

An In-depth Technical Guide on the Keto-Enol Tautomerism of Isobutyl Acetoacetate (B1235776)

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, representing a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with a hydroxyl group).[1] For β-keto esters such as isobutyl acetoacetate, this equilibrium is particularly significant. The enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond, leading to a considerable presence of both tautomers in solution.[2][3] The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent, and has profound implications for the reactivity and spectroscopic properties of the compound.[4][5] This guide provides a comprehensive technical overview of the keto-enol tautomerism in this compound, intended for researchers, scientists, and professionals in drug development.

Quantitative Analysis of Tautomeric Equilibrium

The most accurate and widely used method for determining the ratio of keto to enol tautomers is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2] The interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[5][6] While specific quantitative data for this compound is not extensively available in the literature, the behavior of analogous β-keto esters, such as ethyl acetoacetate, provides a strong basis for understanding its tautomeric equilibrium. The following table summarizes expected trends and representative data for the percentage of the enol form in various solvents, which are applicable to this compound.

Table 1: Solvent Effects on the Keto-Enol Equilibrium of Acetoacetate Esters

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected % Enol (Qualitative for this compound) | Representative % Enol (Ethyl Acetoacetate) |

| Non-polar (e.g., CCl₄, Benzene) | Low | Enol | High | 46% (in CCl₄) |

| Polar Aprotic (e.g., Acetone, DMSO) | High | Keto | Intermediate | 7% (in Acetone) |

| Polar Protic (e.g., Water, Methanol) | High | Keto | Low | <1% (in Water) |

Note: The equilibrium is dynamic and also influenced by temperature and concentration.

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol details the methodology for quantifying the tautomeric composition of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 15-20 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.

-

For accurate chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 5 seconds is recommended to ensure accurate integration.

3. Spectral Analysis and Data Interpretation:

-

Identify Key Resonances:

-

Keto Form: Look for the characteristic singlet of the α-methylene protons (-CH₂-) adjacent to the two carbonyl groups, typically in the range of 3.4-3.6 ppm.

-

Enol Form: Identify the singlet of the vinylic proton (=CH-) around 5.0-5.1 ppm and the broad singlet of the enolic hydroxyl proton (-OH) which can appear far downfield (12-13 ppm) due to intramolecular hydrogen bonding.[6]

-

-

Integration:

-

Carefully integrate the area of the α-methylene proton signal of the keto form and the vinylic proton signal of the enol form.

-

-

Calculation of Tautomer Percentages and Equilibrium Constant (Keq):

-

The mole ratio of the tautomers can be determined from the integrated signal areas. Note that the keto form's α-methylene signal represents two protons, while the enol's vinylic signal represents one proton.

-

% Enol = [Integration(enol =CH) / (Integration(enol =CH) + (Integration(keto -CH₂-)/2))] * 100

-

% Keto = 100 - % Enol

-

Keq = [Enol] / [Keto] = % Enol / % Keto

-

Visualization of Tautomerism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the keto-enol tautomerism of this compound and the experimental workflow for its analysis.

Caption: Keto-enol tautomerism of this compound.

Caption: Workflow for ¹H NMR analysis of tautomeric equilibrium.

Factors Influencing the Equilibrium

-

Solvent Polarity: This is a dominant factor. Polar solvents, especially those capable of hydrogen bonding, can solvate the keto form more effectively, thus stabilizing it and shifting the equilibrium in its favor.[4][5] Non-polar solvents do not disrupt the internal hydrogen bond of the enol form, making it the more stable tautomer in such environments.[2]

-

Temperature: Changes in temperature can alter the position of the equilibrium. A variable temperature NMR study can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.[7]

-

Concentration: In some cases, intermolecular hydrogen bonding can become significant at higher concentrations, potentially affecting the equilibrium.

-

Substituent Effects: The nature of the ester group (isobutyl in this case) can have a minor influence on the equilibrium compared to the effects of the solvent.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium significantly influenced by the surrounding chemical environment, particularly the solvent. A thorough understanding and quantification of this equilibrium are crucial for predicting its chemical behavior and for applications in synthesis and drug development. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing clear, quantitative data on the tautomeric composition. The principles and protocols outlined in this guide provide a robust framework for the investigation of this important chemical phenomenon.

References

An In-depth Technical Guide to the Physical Properties of Isobutyl Acetoacetate

This guide provides a comprehensive overview of the key physical properties of isobutyl acetoacetate (B1235776), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents logical workflows for these experimental procedures.

Physical Properties of Isobutyl Acetoacetate

This compound, also known as 2-methylpropyl 3-oxobutanoate, is a colorless liquid with a sweet, fruity, brandy-like odor.[1][2] It is utilized as a flavoring agent and as an intermediate in the production of pharmaceuticals.[2]

Quantitative Data

The boiling point and density of this compound have been determined under various conditions. The following tables summarize these findings for easy reference and comparison.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mmHg) | Source |

| 196.0 | 760 | PubChem[1] |

| 199.4 | 760 | LookChem[3] |

| 100 | 22 | lifechem pharma[4], Sigma-Aldrich[5], ChemicalBook[6][7] |

| 84.5 | 11 | ECHEMI[2] |

Table 2: Density of this compound

| Density (g/cm³) | Temperature (°C) | Source |

| 0.9697 | 25 | ECHEMI[2] |

| 0.98 | 25 | lifechem pharma[4], Sigma-Aldrich[5] |

| 0.979 | Not Specified | LookChem[3] |

Experimental Protocols

The accurate determination of physical properties such as boiling point and density is fundamental in chemical research. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] This property is a crucial indicator of purity. Several methods can be employed for its determination.

1. Micro Boiling Point Determination (Capillary Method):

This method is suitable when only a small sample of the liquid is available.

-

Apparatus: Thiele tube or a beaker with a high-boiling point liquid (e.g., paraffin (B1166041) oil), thermometer, small test tube, and a capillary tube sealed at one end.[9][10][11]

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in the heating bath (Thiele tube or oil bath).

-

The bath is heated slowly and stirred to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[10][12]

-

2. Simple Distillation Method:

This method is used when a larger volume of the liquid is available and also serves to purify the liquid.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating source.[8]

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when the vapor condensation rate is steady and the temperature reading is stable. This stable temperature is the boiling point.[11]

-

Determination of Density

Density is the mass of a substance per unit volume.

1. Using a Graduated Cylinder and Balance:

This is a straightforward method for determining density.

-

Apparatus: Graduated cylinder and an electronic balance.[13][14]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using the electronic balance.

-

A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[13][14] For improved accuracy, multiple measurements can be taken and averaged.[14]

-

2. Using a Pycnometer (Density Bottle):

This method provides more accurate results.

-

Apparatus: A pycnometer (a small glass flask with a fitted glass stopper with a capillary tube) and an electronic balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with the liquid, and the stopper is inserted, allowing excess liquid to exit through the capillary. The outside is wiped dry.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is determined by subtraction.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).

-

The density of the sample liquid is then calculated.

-

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Logical Relationship Diagram

The physical properties of a substance are influenced by several factors. The following diagram illustrates the key relationships affecting boiling point and density.

Caption: Factors Influencing Physical Properties.

References

- 1. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound|lookchem [lookchem.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. This compound = 98.0 GC 7779-75-1 [sigmaaldrich.com]

- 6. This compound CAS#: 7779-75-1 [m.chemicalbook.com]

- 7. This compound | 7779-75-1 [chemicalbook.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Isobutyl Acetoacetate from Isobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isobutyl acetoacetate (B1235776) from isobutyl acetate (B1210297). The core of this transformation is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data. Visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough understanding of this specific ester condensation.

Introduction

Isobutyl acetoacetate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis is most commonly achieved through the self-condensation of isobutyl acetate in the presence of a strong base. This reaction, known as the Claisen condensation, is a robust and well-established method for the formation of β-keto esters.[1][2][3][4] This guide will focus on the practical aspects of this synthesis, providing the necessary information for its successful implementation in a laboratory setting.

Reaction Mechanism: The Claisen Condensation

The synthesis of this compound from isobutyl acetate proceeds via the Claisen condensation mechanism. This reaction involves the enolization of one molecule of the ester, which then acts as a nucleophile to attack the carbonyl group of a second ester molecule. The key steps are outlined below:

-

Enolate Formation: A strong base, typically sodium isobutoxide, abstracts an α-proton from a molecule of isobutyl acetate to form a resonance-stabilized enolate. Sodium isobutoxide is the preferred base to prevent transesterification side reactions.[1]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of isobutyl acetate, forming a tetrahedral intermediate.

-

Elimination of the Alkoxide: The tetrahedral intermediate collapses, eliminating an isobutoxide ion and forming the β-keto ester, this compound.

-

Deprotonation of the β-Keto Ester: The newly formed this compound is more acidic than isobutanol, and the isobutoxide base will deprotonate it to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

-

Protonation: A final workup with a weak acid is required to protonate the enolate and yield the final this compound product.

Reaction Pathway Diagram

Caption: Claisen condensation pathway for this compound synthesis.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Isobutyl acetate (dry, ≥98%)

-

Sodium metal

-

Anhydrous isobutanol

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction, optional)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Procedure

Step 1: Preparation of Sodium Isobutoxide

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place clean, dry sodium metal pieces in anhydrous isobutanol. The reaction is exothermic.

-

Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isobutoxide in isobutanol.

Step 2: Claisen Condensation

-

To the freshly prepared sodium isobutoxide solution, add dry isobutyl acetate dropwise from the dropping funnel while stirring.

-

After the addition is complete, heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Slowly add glacial acetic acid to neutralize the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

Step 4: Purification

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key physical and spectral properties of isobutyl acetate and this compound.

Table 1: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Isobutyl Acetate | C₆H₁₂O₂ | 116.16 | 118 | 0.875 |

| This compound | C₈H₁₄O₃ | 158.19 | 100 (at 22 mmHg) | 0.98 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR | Data available in spectral databases such as NIST and SpectraBase.[10] |

| ¹³C NMR | Data available in spectral databases such as NIST and SpectraBase.[10] |

| IR (Infrared) | Characteristic peaks for C=O (ester and ketone) and C-O stretching. |

Note: Specific peak assignments for NMR and IR should be referenced from dedicated spectral databases.

Safety Considerations

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Isobutyl Acetate and Isobutanol: Flammable liquids. Avoid inhalation and contact with skin and eyes.

-

Sodium Isobutoxide: Corrosive and moisture-sensitive.

-

General Precautions: The entire procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from isobutyl acetate via the Claisen condensation is a classic and effective method for the preparation of this important β-keto ester. By understanding the reaction mechanism and following a carefully constructed experimental protocol, researchers can reliably produce this valuable synthetic intermediate. The quantitative data provided in this guide serves as a useful reference for the characterization of the final product. Adherence to strict safety protocols is paramount throughout the entire synthetic process.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. dir.ca.gov [dir.ca.gov]

- 8. lifechempharma.com [lifechempharma.com]

- 9. scbt.com [scbt.com]

- 10. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isobutyl Acetoacetate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyl acetoacetate (B1235776) through the Claisen condensation of isobutyl acetate (B1210297). This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in synthetic chemistry and drug development.

Introduction

Isobutyl acetoacetate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that provides an efficient route to β-keto esters through the base-catalyzed self-condensation of enolizable esters.[1][2] This guide will focus on the practical synthesis of this compound from isobutyl acetate.

Reaction Principle and Mechanism

The Claisen condensation proceeds through the nucleophilic acyl substitution of an ester enolate onto the carbonyl carbon of a second ester molecule.[3][4] The reaction is typically promoted by a strong base, such as a sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification.[1] For the synthesis of this compound, sodium isobutoxide is the preferred base. The driving force for this equilibrium-limited reaction is the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester, by the alkoxide base.[2][5] Subsequent acidification yields the final product.

The overall reaction is as follows:

2 * Isobutyl Acetate --(1. Sodium Isobutoxide, 2. H₃O⁺)--> this compound + Isobutanol

Quantitative Data

Accurate physical and spectroscopic data are critical for the identification and quality control of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [6] |

| Molecular Weight | 158.19 g/mol | [6] |

| Boiling Point | 196 °C @ 760 mmHg | [6] |

| Density | 0.97 g/cm³ | [6] |

| Refractive Index | 1.422-1.432 | [6] |

Spectroscopic Data:

| Spectrum | Key Peaks/Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 0.93 (d, 6H), 1.95 (m, 1H), 2.26 (s, 3H), 3.45 (s, 2H), 3.92 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ 19.0, 27.8, 30.2, 49.9, 71.3, 167.1, 200.7 |

Experimental Protocols

The following protocols are adapted from established procedures for Claisen condensations and the preparation of sodium alkoxides.[7]

Preparation of Sodium Isobutoxide

Materials:

-

Sodium metal

-

Anhydrous isobutanol

-

Anhydrous toluene (B28343) (optional, as a high-boiling solvent)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to anhydrous isobutanol in a flask equipped with a reflux condenser.

-

The reaction will proceed with the evolution of hydrogen gas. The rate can be controlled by the rate of sodium addition and external cooling if necessary.

-

For a more controlled reaction, sodium can be added to a solution of isobutanol in a high-boiling inert solvent like toluene.

-

Once all the sodium has reacted, the resulting solution of sodium isobutoxide in isobutanol (or toluene) can be used directly in the Claisen condensation.

Synthesis of this compound

Materials:

-

Isobutyl acetate

-

Sodium isobutoxide solution (prepared as in 4.1)

-

Anhydrous diethyl ether or THF

-

Dilute hydrochloric acid or acetic acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the freshly prepared sodium isobutoxide solution.

-

Add isobutyl acetate dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for several hours to drive the reaction to completion.

-

Cool the reaction mixture to room temperature and then quench by pouring it into a mixture of ice and dilute acid (e.g., HCl or acetic acid) with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or another suitable solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of the Claisen condensation for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Mechanism of isobutyl acetoacetate formation

An In-depth Technical Guide on the Mechanism of Isobutyl Acetoacetate (B1235776) Formation

Introduction

Isobutyl acetoacetate (IBAA), systematically known as 2-methylpropyl 3-oxobutanoate, is a β-keto ester recognized for its sweet, winey, and slightly fruity aroma.[1] It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. For instance, it has been utilized as a reactant in the preparation of β-annulated 1,4-dihydropyridine (B1200194) derivatives, which act as TGF-β signaling inhibitors.[1] This guide provides a detailed examination of the core chemical mechanisms for the formation of this compound, complete with experimental protocols, quantitative data, and process visualizations tailored for researchers and professionals in drug development.

Core Synthesis Mechanisms

The formation of this compound is primarily achieved through two well-established synthetic routes: the Claisen condensation of isobutyl acetate (B1210297) and the transesterification of an acetoacetic ester with isobutanol.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. In the synthesis of this compound, this involves the self-condensation of isobutyl acetate. The reaction requires at least one of the reactants to have an α-proton (a hydrogen atom on the carbon adjacent to the carbonyl group).

Mechanism: The mechanism proceeds in three key steps:

-

Enolate Formation: A strong base, such as sodium isobutoxide (NaOiBu), removes an acidic α-proton from a molecule of isobutyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second isobutyl acetate molecule. This forms a tetrahedral intermediate, which then collapses, eliminating an isobutoxide leaving group.

-

Deprotonation: The newly formed this compound has highly acidic protons on the methylene (B1212753) group between the two carbonyls (pKa ≈ 11). The isobutoxide generated in the previous step rapidly deprotonates this position, forming a stable enolate. This final, irreversible acid-base step drives the reaction to completion. An acidic workup is required to protonate this enolate and yield the final product.

Caption: Logical workflow of the Claisen condensation for this compound synthesis.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. To form this compound, a more readily available acetoacetate, such as ethyl acetoacetate or methyl acetoacetate, is reacted with isobutanol. This reaction is typically catalyzed by an acid (e.g., BF₃·OEt₂, H₂SO₄) or a base.[2][3] Acid-catalyzed transesterification is common for β-keto esters.

Mechanism (Acid-Catalyzed):

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of isobutanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the isobutanol-derived hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final this compound product.

Caption: Acid-catalyzed transesterification pathway for this compound synthesis.

Data Presentation

Quantitative data for this compound and related synthesis reactions are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | [4] |

| Molecular Weight | 158.195 g/mol | [4] |

| Boiling Point | 100 °C @ 22 mmHg | [1][4] |

| Density | 0.98 g/mL @ 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.424 | [1] |

| Flash Point | 173 °F (78.3 °C) | [1][4] |

| Odor | Sweet, winey, brandy-like | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils |[1] |

Table 2: Representative Conditions for Transesterification of β-Keto Esters

| Reactants | Catalyst | Catalyst Loading | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl Acetoacetate + Various Alcohols | BF₃·OEt₂ | 15 mol% | Reflux in Toluene (B28343) | 4-7 h | Good to Excellent | [2] |

| Ethyl Acetoacetate + Butanol | NH₂-MK10-Bpy-Mn | 2.0 wt% | 110 °C | 7 h | 96.1% | [2] |

| Ethyl Acetoacetate + Cyclohexanol | Borate/Zirconia | - | - | - | High |[3] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Claisen-type Condensation

This protocol is adapted from the general principles of Claisen condensation for ester synthesis.

Materials:

-

Anhydrous Isobutanol

-

Sodium metal (handle with extreme caution)

-

Isobutyl acetate (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Apparatus:

-

Three-neck round-bottom flask

-

Reflux condenser with drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Isobutoxide: In a dry, nitrogen-flushed three-neck flask equipped with a reflux condenser and magnetic stirrer, add anhydrous isobutanol. Carefully add small, freshly cut pieces of sodium metal to the alcohol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has reacted to form a solution of sodium isobutoxide.

-

Condensation Reaction: Cool the solution in an ice bath. Add anhydrous isobutyl acetate dropwise from the addition funnel over 30-60 minutes with vigorous stirring.

-

Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 2-3 hours to drive the reaction to completion.

-

Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice. Acidify the aqueous mixture to a pH of ~5-6 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis via Acid-Catalyzed Transesterification

This protocol is based on established methods for the transesterification of β-keto esters using a Lewis acid catalyst.[2]

Materials:

-

Ethyl acetoacetate

-

Isobutanol (excess, e.g., 3-4 equivalents)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Apparatus:

-

Round-bottom flask

-

Reflux condenser with drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate, excess isobutanol, and anhydrous toluene (as solvent).

-

Catalyst Addition: Place the flask in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (approx. 15 mol%) to the stirred solution under a nitrogen atmosphere.

-